5-Chloro-6-ethoxy-2-naphthoic acid
Description
Properties
Molecular Formula |
C13H11ClO3 |
|---|---|
Molecular Weight |
250.68 g/mol |
IUPAC Name |
5-chloro-6-ethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H11ClO3/c1-2-17-11-6-4-8-7-9(13(15)16)3-5-10(8)12(11)14/h3-7H,2H2,1H3,(H,15,16) |
InChI Key |
VVMRSAYGFZOBBT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C2=C(C=C1)C=C(C=C2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-6-ethoxy-2-naphthoic acid typically involves the chlorination and subsequent ethoxylation of 2-naphthoic acid. The process can be summarized as follows:
Chlorination: 2-Naphthoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chloro group at the 5th position.
Ethoxylation: The chlorinated intermediate is then reacted with an ethoxylating agent, such as sodium ethoxide (NaOEt) or ethyl iodide (C2H5I), to introduce the ethoxy group at the 6th position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-6-ethoxy-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
5-Chloro-6-ethoxy-2-naphthoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-6-ethoxy-2-naphthoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The chloro and ethoxy groups can influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Comparative Analysis of Naphthoic Acid Derivatives
Key Findings :
- Substituent Effects : The ethoxy group in this compound improves lipid solubility compared to the hydroxyl group in 6-hydroxy-2-naphthoic acid, which is more polar and prone to hydrogen bonding .
- Reactivity: Chlorine at C5 reduces susceptibility to electrophilic attack compared to amino-substituted analogs (e.g., 5-amino-2-naphthoic acid), which are more reactive in coupling reactions .
- Thermal Stability : Ethoxy-substituted derivatives exhibit higher thermal stability than hydroxy analogs, making them preferable for high-temperature polymer synthesis .
Physicochemical Properties and Solubility
- This compound :
- Solubility : Low water solubility (<0.1 mg/mL at 25°C), soluble in dimethyl sulfoxide (DMSO) and dichloromethane.
- Melting Point : 198–202°C (decomposition observed above 200°C).
- 6-Hydroxy-2-naphthoic acid :
The chloro-ethoxy derivative’s lower melting point and reduced aqueous solubility highlight its suitability for organic-phase reactions and hydrophobic matrix formulations .
Q & A
Q. What are the recommended methods for synthesizing 5-Chloro-6-ethoxy-2-naphthoic acid, and how can purity be optimized?
Synthesis typically involves halogenation and etherification of naphthoic acid precursors. A common approach is to start with 6-hydroxy-2-naphthoic acid, introduce the ethoxy group via alkylation, followed by chlorination at the 5-position using reagents like PCl₅ or SOCl₂ . Purity optimization requires careful control of reaction conditions (e.g., temperature, stoichiometry) and post-synthesis purification via recrystallization or column chromatography. Analytical techniques such as HPLC or NMR should validate purity (>95% by area normalization) .
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, SHELX software can refine crystallographic data to resolve substituent positions . Complementary methods include:
Q. What stability considerations are critical for storing and handling this compound in laboratory settings?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of the ethoxy group .
- Handling : Use chemical-resistant gloves (nitrile) and safety goggles to avoid skin/eye contact. Ensure adequate ventilation to mitigate dust inhalation risks .
- Stability tests : Monitor decomposition via periodic TLC or HPLC under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) .
Advanced Research Questions
Q. How can conflicting crystallographic and spectroscopic data for this compound be resolved?
Data contradictions often arise from polymorphism or solvent inclusion in crystals. Methodological steps include:
- Re-refinement : Use SHELXL to test alternative space groups or solvent models .
- DFT calculations : Compare experimental NMR shifts with computed values for different conformers .
- Dynamic NMR : Detect slow conformational exchanges (e.g., hindered rotation of the ethoxy group) at variable temperatures .
Q. What experimental design strategies mitigate side reactions during the synthesis of halogenated naphthoic acids?
- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid) during chlorination to prevent over-halogenation .
- Low-temperature reactions : Conduct chlorination at –20°C to suppress electrophilic aromatic substitution at unintended positions.
- In situ monitoring : Use UV-Vis or Raman spectroscopy to track reaction progress and halt at optimal conversion .
Q. How can computational modeling predict the reactivity of this compound in catalytic applications?
- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to identify electrophilic/nucleophilic sites. For example, the electron-withdrawing Cl group may activate the naphthalene ring for Suzuki coupling .
- Molecular docking : Simulate interactions with enzymes or catalysts (e.g., cytochrome P450) to predict metabolic pathways or catalytic efficiency .
Q. What analytical techniques are most effective for quantifying trace impurities in this compound?
- LC-MS/MS : Detect sub-ppm impurities (e.g., dechlorinated byproducts) with high sensitivity .
- GC-MS : Identify volatile degradation products (e.g., ethoxy group cleavage) .
- ICP-OES : Measure residual metal catalysts (e.g., Pd, Cu) from synthesis steps .
Methodological Notes
- Crystallography : SHELX refinement requires high-quality diffraction data (resolution ≤1.0 Å). Use the Hooft parameter to assess data quality .
- Statistical validation : Apply Grubbs’ test to identify outliers in replicate analyses .
- Safety protocols : Follow GHS guidelines for handling hazardous intermediates (e.g., chlorinating agents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
